molecular formula C19H14O3 B5736735 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5736735
M. Wt: 290.3 g/mol
InChI Key: QYNUYSKZCBUYIM-UHFFFAOYSA-N
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Description

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound is characterized by a fused furan and chromen ring system, with ethyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired furocoumarin .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with cellular components. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. This property is exploited in photodynamic therapy for targeting cancer cells. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy in therapeutic applications.

Properties

IUPAC Name

5-ethyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-2-12-8-19(20)22-18-10-17-15(9-14(12)18)16(11-21-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUYSKZCBUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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